molecular formula C9H15BN2O2 B131926 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 269410-08-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B131926
M. Wt: 194.04 g/mol
InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N
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Description

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical of interest in various research studies due to its potential applications in organic synthesis and medicinal chemistry. While the provided data does not directly discuss this compound, it is related to the field of pyrazole derivatives, which are known for their diverse biological activities and applications in drug design.

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of ongoing research. Although the provided papers do not detail the synthesis of the exact compound , they do offer insights into the synthesis of related compounds. For instance, the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates involves the reaction of (4-hydroxypiperidin-1-yl)tetra- and -octafluorochalcones with phenylhydrazine, which could provide a basis for analogous methods to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the study on the crystal structure and DFT studies of a trifluoroethyl pyrazole derivative utilized FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction, to confirm the structure of the compound . These techniques are essential for understanding the molecular geometry and electronic structure, which are critical for predicting the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions due to their versatile structure. The papers provided do not specifically address the reactions of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, but they do explore the reactivity of related compounds. For instance, the synthesis of acrylates from piperidin-4-ols suggests that pyrazole derivatives can be functionalized to create monomers for the preparation of materials with specific properties, such as fluorescent films .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The study involving the synthesis and characterization of a novel pyrazole derivative provides insights into the compound's thermal stability and potential for forming supramolecular assemblies through intermolecular hydrogen bonds . These properties are important for the practical applications of such compounds in pharmaceuticals and materials science.

Scientific Research Applications

Characterization and Structural Analysis

Synthesis and Structural Characterization 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been synthesized as a raw substitute material and its structure has been confirmed by various spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. The molecular structure was also calculated using Density Functional Theory (DFT), showing consistency with X-ray diffraction results (Liao et al., 2022).

Conformational and Crystallographic Analysis The compound, as an organic intermediate with both pyrazole heterocycle and borate functional group, has its molecular structure and conformation further investigated through crystallographic and conformational analysis. The results confirmed the consistency of the molecular structure optimized by DFT with the crystal structure determined by single crystal X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also explored, revealing insights into the molecular structure characteristics and molecular conformations (Yang et al., 2021).

Application in Synthesis of Biologically Active Compounds

Intermediate in Synthesis of Biologically Active Compounds The compound has been used as an important intermediate in the synthesis of various biologically active compounds. For example, its derivative, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an integral part in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis process and structure confirmation are extensively documented (Kong et al., 2016).

Analytical and Chemical Properties Studies

Vibrational Properties and Spectroscopic Analysis Further research has been conducted to understand the vibrational properties and spectroscopic behavior of the compound. These studies provide detailed insights into the characteristic vibrational absorption bands, geometrical parameters, and other relevant analytical data that are crucial for understanding the compound’s behavior in various chemical reactions (Wu et al., 2021).

Optimized Synthesis and Application Range There has been significant progress in optimizing the synthesis processes of compounds containing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Such advancements have expanded the scope of this chemistry, making it applicable to high throughput chemistry and large-scale synthesis of medicinally important compounds (Bethel et al., 2012).

Safety And Hazards

Safety data sheets indicate that similar compounds may cause skin irritation, serious eye irritation, and may be harmful if swallowed .

Future Directions

The boronic acid pinacol ester functional groups in these compounds are ideal for Suzuki cross-coupling reaction, which can be used to extend the size of the structure . This suggests potential future directions in the synthesis of larger, more complex molecules.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOJIBGZFYMWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378836
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

269410-08-4
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods I

Procedure details

A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel and thermowell was charged with 1-trimethylsilyl-4-iodopyrazole (15, 225.1 g, 0.85 mol) and THF (2200 mL). This mixture was cooled to −6° C. in an ice/salt/brine bath and isopropyl magnesium chloride (2 M in THF, 510 ml, 1.02 mol, 1.2 equiv) was added at a rate such that the temperature did not exceed 0° C. The extent of metal/halogen exchange was monitored by GC and was found complete after about 10 min. To the orange brown solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropylpinacolborate, 16, 347 mL, 1.7 mol, 2.0 equiv) slowly at first keeping the temperature below 0° C. and then fairly rapidly after about ½ of the compound was added allowing the temperature to reach 5° C. (the reaction becomes quite thick and then thins out slowly). The reaction is then stirred at 0° C. for 10 min before being warmed to room temperature over 1 hr and stirred at room temperature for an additional 1 hr. The reaction was cooled to 6° C. and saturated aqueous ammonium chloride solution (2.2 L) was added with a temperature increase to 25° C. The mixture was stirred for 5 minutes before being diluted with toluene (10 L). The layers were separated (a large amount of solid is present in the aqueous layer) and the organic layer was sequentially washed with water (6×2.2 L), brine (2×2.2 L), dried over sodium sulfate, filtered, and concentrated under reduced pressure. Residual toluene was co-evaporated with heptane to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17, 90.3 g, 164.9 g theoretical, 54.8%) as a white solid. For 17: 1H NMR (DMSO-d6, 400 MHz) δ ppm 13.08 (bs, 1H), 7.94 (s, 1H), 7.62 (s, 1H), 1.23 (s, 12H); C9H15BN2O2 (MW, 194.04), LCMS (EI) m/e 195 (M++H).
Name
1-trimethylsilyl-4-iodopyrazole
Quantity
225.1 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
347 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
reactant
Reaction Step Five
Quantity
10 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a mixture of 2,3-dimethylbutane-2,3-diol (25.0 kg, 211.6 mol) and 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (24, 55.0 kg, 206.7 mol) in 1,2-dichloroethane (750 kg) was slowly added a solution of HCl in MTBE (25.0 kg, 20-30% of HCl) at 0-5° C. The resulting reaction mixture was then stirred at 10-20° C. for 3-5 hours. After the selective deprotection reaction was complete as monitored by HPLC (1: below 1%), the reaction mixture was degassed and refilled with nitrogen before being cooled to −15° C. The cooled reaction mixture was then added triethylamine (TEA, 30.0 kg, 296.5 mol) to adjust pH to 7-8. The mixture was then gradually warmed to ambient temperature before being treated with water (150 kg). The two phases were separated and the organic layer was washed with brine (60 kg) and dried over sodium sulfate (Na2SO4). The drying reagent, sodium sulfate (Na2SO4), was removed by filtration and the resulting solution was concentrated under reduced pressure at 40-50° C. to a thick oil. The residue was warmed to 60-70° C. and diluted with petroleum ether (100 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred at the same temperature for 3 hours. The solids was collected by centrifugation and dried at 50-60° C. under vacuum to afford the crude desired product (1, 33.75 kg, 40.11 kg theoretical, 84.1%). The crude desired product was then suspended in 1,2-dichloroethane (30 kg) and the resulting mixture was heated to reflux until a clear solution was formed. To the hot solution was then added petroleum ether (150 kg) at the same temperature. The resulting mixture was then gradually cooled to ambient temperature and subsequently to −5° C. and stirred and the same temperature for 3 hours. The solids were collected by centrifugation and dried under vacuum at 50-60° C. to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1, 31.0 kg, 40.11 kg theoretical, 77.3%) as an off-white solid, which is identical in every comparable aspect to the material synthesized by the synthetic method as described above in Example 5.
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
750 kg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 kg
Type
solvent
Reaction Step Two
Quantity
30 kg
Type
reactant
Reaction Step Three
Quantity
30 kg
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
150 kg
Type
solvent
Reaction Step Five
Name
Quantity
150 kg
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 3
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 4
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 5
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Citations

For This Compound
271
Citations
Z Yang, P Huang, J Chen, Y Chen, T Gao… - Journal of Structural …, 2021 - Springer
(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic intermediate with both pyrazole heterocycle and borate functional group. In this paper, the …
Number of citations: 4 link.springer.com
T Liao, X Liu, Y Wang, Z Zhou - Molecular Crystals and Liquid …, 2022 - Taylor & Francis
This study is based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-…
Number of citations: 2 www.tandfonline.com
KO Ganiyat, AO Patricia, FA Sunday - European Journal of …, 2011 - researchgate.net
The colourless essential oils, with characteristic smell obtained by hydrodistillation from fresh leaves and stems of Dieffenbachia picta (Araceae) were analysed by GC and GC/MS. A …
Number of citations: 26 www.researchgate.net
P Xiong, R Wang, X Zhang… - Anti-Cancer Agents …, 2015 - ingentaconnect.com
Genistein is a bioactive isoflavone derived from soybeans. The tie-in between the intake of genistein and the decreased incidence of some solid tumors (including prostate cancer) has …
Number of citations: 25 www.ingentaconnect.com
E Orhan, M Narin - Journal of the Turkish Chemical Society Section …, 2020 - dergipark.org.tr
The aim of the study was to synthesise novel photo-exchangeable photochromic fluorescence compounds. Starting from N-butyl-4-bromo-3-iodo-1,8-naphthalimide new compounds: 3,4…
Number of citations: 1 dergipark.org.tr
K Fabitha, M Chandrakanth, RN Pramod… - …, 2022 - Wiley Online Library
Indole and pyrazole are two important scaffolds in the field of medicinal chemistry. Compounds bearing indole and/or pyrazole moiety have been extensively investigated for a wide …
A Mosallanejad, O Lorthioir - Tetrahedron Letters, 2018 - Elsevier
The versatility of the under-utilised (cyanomethylene)tributylphosphorane (CMBP, Tsunoda reagent) was demonstrated on two occasions in a drug discovery context. Firstly, the high …
Number of citations: 7 www.sciencedirect.com
Z Xu, H Wang, S Jiang, S Lu… - Journal of Heterocyclic …, 2022 - Wiley Online Library
A new and convergent synthetic route of erdafitinib on a 20 g scale has been developed, from the commercially available chemicals quinoxalin‐2‐ol, 4‐bromo‐1‐methyl‐1H‐pyrazole, …
Number of citations: 1 onlinelibrary.wiley.com
J Axford, MJ Sung, J Manchester, D Chin… - Journal of Medicinal …, 2021 - ACS Publications
Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of …
Number of citations: 12 pubs.acs.org
BS Gerstenberger, C Ambler, EP Arnold… - Journal of Medicinal …, 2020 - ACS Publications
Tyrosine kinase 2 (TYK2) is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, …
Number of citations: 48 pubs.acs.org

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